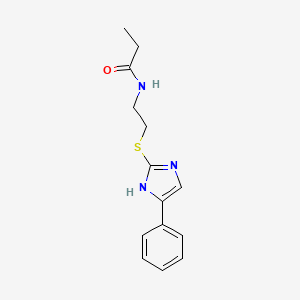

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide

Description

Properties

IUPAC Name |

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-2-13(18)15-8-9-19-14-16-10-12(17-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOJQORFIXHDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCSC1=NC=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives like N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage may also play a role in its biological activity by facilitating interactions with specific proteins and pathways .

Comparison with Similar Compounds

Structural Features and Key Differences

Critical Analysis of Substituent Effects

Heterocyclic Systems :

- The target’s imidazole ring offers hydrogen-bonding capabilities (via NH and sp² nitrogen) absent in thiophene (Compound 15) or isoxazole (Compound 20). This may enhance interactions with polar enzyme active sites.

- Thiophene (Compound 15) and oxadiazole (Compound 45) provide distinct electronic profiles: thiophene is electron-rich, while oxadiazole is electron-deficient, affecting binding to hydrophobic or charged targets.

- Nitro (Compound 20) and cyano (Compound 15) groups introduce electron-withdrawing effects, which may stabilize charge-transfer interactions or modulate metabolic degradation.

Backbone Variations :

- The target’s propionamide backbone (CH2-CH2-CONH2) is shorter and more flexible than the benzamide or pyridinecarboxamide scaffolds in analogs. This could reduce steric hindrance but may compromise aromatic stacking interactions.

Biological Activity

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features an imidazole ring, a thioether linkage, and a propionamide group. The imidazole moiety is known for its diverse biological activities, making this compound a candidate for various therapeutic applications.

| Property | Details |

|---|---|

| IUPAC Name | N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]propanamide |

| Molecular Formula | C14H17N3OS |

| CAS Number | 886899-54-3 |

| InChI Key | KKOJQORFIXHDTF-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing various synthesized compounds, it was found to have significant effects against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

These results suggest that the compound can effectively inhibit the growth of these pathogens, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors. The imidazole ring can modulate enzyme activity, while the thioether linkage may facilitate protein interactions crucial for its biological effects.

Case Studies

-

Antibacterial Efficacy Study :

A study examined the antibacterial efficacy of various imidazole derivatives, including this compound). Results indicated that this compound showed potent activity against multiple bacterial strains, with particular effectiveness against S. aureus and E. coli . -

Antifungal Activity Evaluation :

In another case study focusing on antifungal properties, the compound demonstrated significant inhibition of C. albicans growth, supporting its potential use in treating fungal infections .

Comparison with Similar Compounds

When compared to other imidazole-containing compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

| Compound | Activity | Unique Features |

|---|---|---|

| Clemizole | Antihistaminic | Simple imidazole structure |

| Metronidazole | Antibacterial | Nitromidazole derivative |

| Omeprazole | Antiulcer | Proton pump inhibitor |

Q & A

Q. How can researchers optimize the synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide to improve yield and purity?

- Methodological Answer : Synthesis typically involves coupling 5-phenyl-1H-imidazole-2-thiol derivatives with propionamide precursors using nucleophilic substitution. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .

- Base selection : Potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol group .

- Temperature control : Reactions at 60–80°C balance kinetic efficiency and side-product minimization .

- Purification : Recrystallization in ethanol or column chromatography removes unreacted intermediates .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolves imidazole protons (δ 7.2–8.1 ppm) and thioethyl linkages (δ 3.1–3.5 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond angles and spatial arrangement of the imidazole and propionamide moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 343.5 for [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated via broth microdilution .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-1/2 inhibition) using recombinant enzymes and IC₅₀ determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy in predicting ionization potentials and electron affinity .

- Basis Sets : 6-31G(d,p) or def2-TZVP for geometry optimization and vibrational frequency analysis .

- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites on the imidazole ring and sulfur atoms .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Phenyl substituents : Electron-withdrawing groups (e.g., -Cl) at the 4-position enhance antimicrobial activity by increasing lipophilicity .

- Imidazole substitution : Alkyl chains (e.g., ethyl) improve membrane permeability but may reduce solubility .

- Synthetic Routes : Introduce halogens via Ullmann coupling or Suzuki-Miyaura reactions to diversify analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .

- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays .

Q. What computational strategies predict binding modes with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide docks the compound into active sites (e.g., COX-2 or kinase domains) using flexible ligand protocols .

- MD Simulations : GROMACS-based trajectories (10–100 ns) assess stability of hydrogen bonds between the propionamide group and catalytic residues .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, correlating with experimental IC₅₀ values .

Data Contradiction Analysis

- Example : Discrepancies in reported IC₅₀ values for COX-1/2 inhibition may arise from:

- Enzyme Source : Recombinant vs. native enzymes with varying cofactor concentrations .

- Solubility Limits : DMSO concentrations >1% may denature proteins, altering activity .

- Statistical Power : Replicate assays (n ≥ 3) and ANOVA analysis mitigate outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.